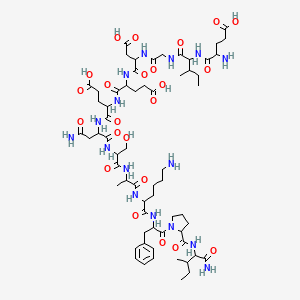
Human GLP-1-(7-36)-amide Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human GLP-1-(7-36)-amide Acetate, also known as glucagon-like peptide-1-(7-36)-amide acetate, is a biologically active peptide derived from the proglucagon gene. It plays a crucial role in glucose metabolism by enhancing insulin secretion in a glucose-dependent manner. This peptide is of significant interest in the treatment of type 2 diabetes mellitus due to its ability to improve glycemic control and promote weight loss.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Human GLP-1-(7-36)-amide Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, followed by rigorous quality control measures to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions: Human GLP-1-(7-36)-amide Acetate primarily undergoes:
Hydrolysis: The peptide can be hydrolyzed by enzymes like dipeptidyl peptidase-4 (DPP-4), resulting in the formation of inactive metabolites.
Oxidation: Methionine residues within the peptide can undergo oxidation, affecting its stability and activity.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using DPP-4 at physiological pH and temperature.
Oxidation: Exposure to oxidizing agents like hydrogen peroxide under controlled conditions.
Major Products Formed:
Hydrolysis Products: GLP-1-(9-36)-amide, an inactive metabolite.
Oxidation Products: Oxidized methionine derivatives.
Scientific Research Applications
Human GLP-1-(7-36)-amide Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose homeostasis and insulin secretion.
Medicine: Explored as a therapeutic agent for type 2 diabetes mellitus and obesity. It is also used in the development of GLP-1 receptor agonists.
Industry: Utilized in the production of diagnostic kits and assays for measuring GLP-1 levels in biological samples.
Mechanism of Action
Human GLP-1-(7-36)-amide Acetate exerts its effects by binding to the GLP-1 receptor, a G-protein-coupled receptor expressed on pancreatic beta cells. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and promoting insulin secretion. Additionally, it inhibits glucagon release from alpha cells, slows gastric emptying, and reduces appetite, contributing to its therapeutic benefits in diabetes and obesity management .
Comparison with Similar Compounds
Exendin-4: A GLP-1 receptor agonist with a longer half-life than Human GLP-1-(7-36)-amide Acetate.
Liraglutide: A synthetic GLP-1 analog used in the treatment of type 2 diabetes and obesity.
Semaglutide: Another GLP-1 analog with a longer duration of action and improved efficacy.
Uniqueness: this compound is unique due to its natural origin and physiological role in glucose metabolism. Unlike synthetic analogs, it is rapidly degraded by DPP-4, necessitating frequent administration or modification for therapeutic use .
Properties
CAS No. |
1119517-19-9 |
|---|---|
Molecular Formula |
C₁₄₉H₂₂₆N₄₀O₄₅.xC₂H₄O₂ |
sequence |
One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRNH2 |
Synonyms |
Human GLP-1-(7-36)-amide Acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









